molecular formula C10H10N2 B189710 5-methyl-4-phenyl-1H-imidazole CAS No. 826-83-5

5-methyl-4-phenyl-1H-imidazole

Cat. No.: B189710
CAS No.: 826-83-5
M. Wt: 158.2 g/mol
InChI Key: KYKQVLBOPNFHSV-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 5-position and a phenyl group at the 4-position of the imidazole ring. Imidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-phenyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of ketones and amidines, followed by cyclization under basic conditions to produce the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-4-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives.

Scientific Research Applications

5-Methyl-4-phenyl-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological responses .

Comparison with Similar Compounds

    4-Phenyl-1H-imidazole: Similar structure but lacks the methyl group at the 5-position.

    5-Methylimidazole: Similar structure but lacks the phenyl group at the 4-position.

    Benzimidazole: Contains a fused benzene ring instead of a phenyl group.

Uniqueness: 5-Methyl-4-phenyl-1H-imidazole is unique due to the presence of both a methyl group and a phenyl group on the imidazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-methyl-4-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKQVLBOPNFHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355725
Record name 5-methyl-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-83-5
Record name 5-methyl-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-phenyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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